molecular formula C11H10N2O3 B15060258 Acetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl- CAS No. 114998-66-2

Acetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl-

Cat. No.: B15060258
CAS No.: 114998-66-2
M. Wt: 218.21 g/mol
InChI Key: RQOXLYCJEVWSEE-UHFFFAOYSA-N
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Description

Acetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl- (CAS: 16067-88-2) is a heterocyclic compound characterized by a phthalimide (isoindole-1,3-dione) core linked to an N-methylacetamide group. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol and a polar surface area (PSA) of 78.51 Ų, indicating moderate hydrophilicity . Its synthesis involves a multi-step route starting from phthalic anhydride derivatives, with optimized yields achieved through controlled reaction conditions .

Properties

CAS No.

114998-66-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-N-methylacetamide

InChI

InChI=1S/C11H10N2O3/c1-7(14)12(2)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-6H,1-2H3

InChI Key

RQOXLYCJEVWSEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Notable Properties
Target Compound C₁₀H₈N₂O₃ 204.18 N-Methyl 16067-88-2 PSA: 78.51 Ų; Synthetic intermediate
N-Ethyl Derivative () C₁₂H₁₂N₂O₃ 232.23 N-Ethyl 74169-70-3 Higher lipophilicity (XlogP: ~1.5 inferred); used in peptide mimetics
N-(3-Chlorophenyl) Derivative () C₁₇H₁₃ClN₂O₃ 328.75 N-(3-Chlorophenyl) - Enhanced steric bulk; potential antimicrobial activity
N-Phenyl Derivative () C₁₆H₁₂N₂O₃ 280.28 N-Phenyl 34442-95-0 Extended conjugation; UV absorption at 254 nm
Oxadiazolyl Derivative () C₁₂H₈N₄O₄ 272.22 1,2,5-Oxadiazol-3-yl - Heteroaromatic ring increases metabolic stability

Key Observations :

  • Lipophilicity : The N-ethyl derivative (C₁₂H₁₂N₂O₃) exhibits higher lipophilicity compared to the N-methyl target compound, which may enhance membrane permeability .
  • Conjugation : The N-phenyl derivative (C₁₆H₁₂N₂O₃) shows extended π-conjugation, likely influencing electronic spectra and binding interactions .

Functional Group Modifications

Ether-Linked Analogues

  • Acetamide, N-[4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methoxy]phenyl]- (): Incorporates a methoxy-phenyl group, increasing PSA to 78.51 Ų and altering solubility. The ether linkage enhances metabolic stability compared to ester-containing analogues .

Thiazole and Sulfonamide Derivatives

  • Acetamide,N-[4-[2-[3-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]phenyl]ethyl]-2-thiazolyl]- (): A thiazole ring introduces hydrogen-bonding capacity (PSA: ~100 Ų), improving water solubility. This derivative is explored in kinase inhibitor research .

Thermodynamic and Spectral Comparisons

  • Thermodynamic Stability : The target compound’s melting point and boiling point are inferred to be lower than urea derivatives (e.g., : boiling point ~480°C) due to reduced hydrogen bonding .
  • Spectroscopic Profiles : IR and NMR spectra of N-methyl derivatives show distinct carbonyl stretches at ~1700 cm⁻¹ (phthalimide) and ~1650 cm⁻¹ (acetamide), differentiating them from N-ethyl or N-phenyl analogues .

Biological Activity

Acetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl-, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl- is C11H10N2O3C_{11}H_{10}N_{2}O_{3} with a molecular weight of 218.21 g/mol. The compound features an isoindole structure that contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that acetamide derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various acetamide compounds against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) for selected derivatives were reported, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Acetamide derivative A3216
Acetamide derivative B6432

2. Anti-inflammatory Effects

Acetamide derivatives have shown promising anti-inflammatory properties. A recent review discussed the structure-activity relationship (SAR) of various acetamide compounds as selective COX-II inhibitors. The most potent derivatives demonstrated IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIC50 (µM)Reference
Acetamide derivative C0.041
Celecoxib (reference)0.041

3. Anticancer Properties

The anticancer potential of acetamide derivatives has been explored in various studies. In vitro assays demonstrated that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

The biological activities of Acetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound acts as a selective inhibitor for cyclooxygenase enzymes (COX-I and COX-II), which play critical roles in inflammation and pain pathways.
  • Modulation of Cell Signaling: It influences various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of an acetamide derivative in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among patients treated with the compound compared to a control group.

Case Study 2: Anti-inflammatory Activity

A randomized controlled trial evaluated the anti-inflammatory effects of an acetamide derivative in patients with rheumatoid arthritis. Patients receiving the treatment showed marked improvement in symptoms and reduced inflammatory markers compared to those on placebo.

Q & A

Basic Research Question

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the N-methyl group (δ 2.8–3.1 ppm) and isoindole-dione protons (δ 7.6–8.1 ppm). ¹³C NMR confirms carbonyl groups (δ 168–170 ppm) .
  • IR : Stretching vibrations for C=O (1720–1750 cm⁻¹) and N–H (3300 cm⁻¹) .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI+ detection (expected [M+H]+ at m/z 297.1) .
    Data Contradiction Alert : Discrepancies in carbonyl peak positions may arise from solvent polarity or crystal packing .

What are the key challenges in analyzing biological interactions of this compound?

Advanced Research Question
The compound (e.g., CPPHA in ) acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 1 (mGlu1). Challenges include:

  • Target specificity : Off-target effects on related GPCRs require calcium flux assays (e.g., FLIPR) with HEK293 cells expressing mGlu1 vs. mGlu5 .
  • Binding kinetics : Surface plasmon resonance (SPR) reveals low nanomolar affinity (KD = 12 nM) but slow dissociation rates, complicating washout in functional studies .
    Methodological Tip : Combine mutagenesis (e.g., T815A in mGlu1) with radioligand displacement ([³H]quisqualate) to map binding pockets .

How do structural analogs differ in pharmacological activity?

Advanced Research Question
Comparative studies of isoindole-dione derivatives highlight:

Analog Modification Activity (mGlu1 PAM)
CPPHA (Target Compound)N-methylacetamide substituentEC50 = 220 nM
VU0483605Chloropyridine substitutionEC50 = 190 nM
Ro 67-7476Sulfonyl-pyrrolidine coreInactive at 10 µM
Key Insight : The acetamide moiety enhances solubility but reduces CNS penetration compared to lipophilic analogs .

How to resolve contradictions in reported synthetic yields?

Advanced Research Question
Discrepancies in yields (e.g., 65% vs. 78%) arise from:

  • Solvent choice : Anhydrous DMF improves coupling efficiency vs. THF, which may hydrolyze intermediates .
  • Catalyst optimization : Adding 4-dimethylaminopyridine (DMAP) increases yields by 15% via acid scavenging .
    Experimental Design : Use a Design of Experiments (DoE) approach to test temperature (40–70°C), solvent (DMF vs. DCM), and catalyst ratios .

What computational methods predict this compound’s pharmacokinetics?

Advanced Research Question

  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high polar surface area (PSA = 85 Ų) and LogP = 1.2 .
  • Docking Studies (AutoDock Vina) : The isoindole-dione group forms hydrogen bonds with mGlu1’s extracellular domain (Glu743, Ser775), while the methyl group stabilizes hydrophobic interactions .
    Validation : Compare with in vitro Caco-2 permeability assays (Papp = 2.1 × 10⁻⁶ cm/s) .

How to assess stability under physiological conditions?

Basic Research Question

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C. HPLC analysis shows degradation (>20%) at pH < 4 due to isoindole-dione hydrolysis .
  • Plasma Stability : 90% remains after 2 hours in human plasma, suggesting esterase resistance .
    Protocol : Use LC-MS/MS to quantify degradation products (e.g., phthalic acid) .

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